2-Oxo-2,3-dihydrofuran-3-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-oxo-3H-furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-4(7)3-1-2-9-5(3)8/h1-3H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQREUTUNFCSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722107 | |
| Record name | 2-Oxo-2,3-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-51-2 | |
| Record name | 2-Oxo-2,3-dihydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Dihydrofuran Derivatives with Carboxylic Acid Groups
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- Structural Similarity : Shares a dihydrofuran-like moiety fused with a pyrimidine ring and a carboxylic acid group.
- Functional Differences : The pyrimidine ring introduces additional hydrogen-bonding sites, enhancing interactions with enzymes like KFase.
Ethyl 3-Oxo-2,3-dihydrobenzofuran-2-carboxylate
Furofuran Carboxylic Acid Derivatives
(3S,3aR,6aR)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic Acid
- Structural Similarity : Features a fused furofuran system with a ketone and carboxylic acid.
- Research Relevance : Studied in enantioselective synthesis for natural products like (-)-paeonilide .
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid
- Structural Similarity : Similar furofuran backbone but includes a hydroxyl group at position 4.
- Functional Differences : The hydroxyl group increases polarity, likely affecting solubility and metabolic stability.
- Applications : Explored in pharmaceutical intermediates but lacks explicit biological activity data .
Substituted Dihydrofuran Carboxylic Acids
(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid
- Structural Similarity : Contains a methoxyphenyl substituent on the dihydrofuran ring.
- Functional Differences : The methoxy group introduces steric bulk and electron-donating effects, which may modulate enzyme binding.
- Research Context : Primarily documented as a synthetic intermediate without detailed mechanistic studies .
Linear Analogues and Metal Complexes
2-Oxoadipic Acid
- Structural Similarity : A linear α-keto dicarboxylic acid.
- Functional Differences : Lacks the cyclic furan system, reducing conformational rigidity and enzyme-binding precision.
Cadmium Oxalate (CdC₂O₄)
- Structural Similarity : Contains an oxalate backbone but as a metal salt.
- Functional Differences: Inorganic nature and metal coordination render it unsuitable for enzyme targeting. Primarily studied for material science applications .
Key Comparative Data Table
Q & A
Q. What are the common synthetic routes for 2-Oxo-2,3-dihydrofuran-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of γ-keto acids or oxidative lactonization. Key intermediates (e.g., γ-keto esters) are characterized using HPLC for purity and NMR (¹H/¹³C) to confirm structural motifs like the dihydrofuran ring and carboxylic acid group . Reaction optimization includes solvent selection (e.g., THF for controlled cyclization) and catalysts (e.g., Brønsted acids) to enhance yield .
Q. How can spectroscopic techniques differentiate 2-Oxo-2,3-dihydrofuran-3-carboxylic acid from structurally similar furanoids?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretch (~1700 cm⁻¹) distinguishes the lactone ring from non-cyclic esters.
- NMR : The dihydrofuran ring protons (δ 4.5–5.5 ppm, multiplicity dependent on substituents) and carboxylic acid proton (δ ~12 ppm, broad) are diagnostic .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, critical for confirming the 2,3-dihydro configuration .
Q. What strategies are recommended for assessing purity and stability in lab-scale synthesis?
- Methodological Answer :
- HPLC-PDA : Quantifies impurities using a C18 column (methanol/water gradient) and UV detection at 210–260 nm.
- Accelerated Stability Studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 7–14 days, monitoring degradation via TLC or LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during lactonization?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce side reactions like ester hydrolysis.
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- In Situ Monitoring : Employ ReactIR to track lactone formation and adjust reaction time dynamically .
Q. What mechanistic insights explain the compound’s reported antimicrobial activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase (FabI) using NADH depletion assays.
- Molecular Docking : Compare binding affinity with known inhibitors (e.g., triclosan) to identify key interactions (e.g., hydrogen bonding with the lactone oxygen) .
- SAR Studies : Modify the carboxylic acid group to esters or amides and evaluate activity shifts .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values from standardized assays (e.g., MIC for antimicrobial studies).
- Strain-Specific Variability : Test against isogenic bacterial strains to rule out resistance mechanisms.
- Batch Consistency : Compare purity (via LC-MS) and stereochemical integrity (via chiral HPLC) of compound batches .
Q. What enantioselective strategies are viable for synthesizing chiral derivatives of 2-Oxo-2,3-dihydrofuran-3-carboxylic acid?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during lactonization.
- Asymmetric Catalysis : Employ Ru(II)-Pheox catalysts for kinetic resolution of racemic mixtures.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
